molecular formula C18H18N2O4S2 B270018 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

Cat. No. B270018
M. Wt: 390.5 g/mol
InChI Key: QOUDOHCZMZWDMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide, commonly known as EBA, is a synthetic compound that has been of great interest to the scientific community due to its potential applications in various fields. EBA has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of EBA is not fully understood. It has been found to inhibit the activity of certain enzymes such as protein tyrosine kinases. EBA has also been found to induce apoptosis in cancer cells by activating the caspase pathway. It has been suggested that EBA may also inhibit the NF-κB pathway, which is involved in inflammation and cancer.
Biochemical and Physiological Effects:
EBA has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. EBA has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. It has been suggested that EBA may have potential applications in the treatment of various inflammatory and cancerous diseases.

Advantages and Limitations for Lab Experiments

EBA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. EBA has also been found to be stable under various conditions. However, EBA has some limitations for lab experiments. It has poor solubility in water and requires the use of organic solvents for its preparation and use. EBA is also relatively expensive compared to other compounds.

Future Directions

There are several future directions for research on EBA. One area of research is the development of EBA-based fluorescent probes for detecting protein tyrosine kinases. Another area of research is the development of EBA-based anti-inflammatory and anti-cancer drugs. It is also important to further study the mechanism of action of EBA and its potential applications in various diseases.

Synthesis Methods

EBA can be synthesized by reacting 6-ethoxy-2-mercaptobenzothiazole with 4-methylphenylsulfonyl chloride and acetic anhydride. The reaction is carried out in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure EBA.

Scientific Research Applications

EBA has been extensively studied for its potential applications in various fields. It has been found to have anti-inflammatory, anti-tumor, and anti-bacterial properties. EBA has also been studied for its potential use as a fluorescent probe for detecting protein tyrosine kinases. It has been found to selectively inhibit the activity of certain tyrosine kinases and can be used to study their role in various cellular processes.

properties

Product Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide

Molecular Formula

C18H18N2O4S2

Molecular Weight

390.5 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide

InChI

InChI=1S/C18H18N2O4S2/c1-3-24-13-6-9-15-16(10-13)25-18(19-15)20-17(21)11-26(22,23)14-7-4-12(2)5-8-14/h4-10H,3,11H2,1-2H3,(H,19,20,21)

InChI Key

QOUDOHCZMZWDMS-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.